molecular formula C8H15NO2 B13565963 (3R)-Methyl ester3-piperidineacetic acid

(3R)-Methyl ester3-piperidineacetic acid

Cat. No.: B13565963
M. Wt: 157.21 g/mol
InChI Key: QDBQVCNGVFMIMU-SSDOTTSWSA-N
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Description

(3R)-Methyl ester3-piperidineacetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-Methyl ester3-piperidineacetic acid typically involves the condensation of pyridine-2-formic acid with alcohol, followed by reaction with halogenated hydrocarbons to form quaternary ammonium salts. This is then subjected to asymmetric hydrogenation in an organic solvent under the catalysis of an iridium complex .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridines and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, and the Passerini reaction .

Chemical Reactions Analysis

Types of Reactions

(3R)-Methyl ester3-piperidineacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

(3R)-Methyl ester3-piperidineacetic acid has a wide range of scientific research applications:

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-[(3R)-piperidin-3-yl]acetate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1

InChI Key

QDBQVCNGVFMIMU-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCCNC1

Canonical SMILES

COC(=O)CC1CCCNC1

Origin of Product

United States

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